molecular formula C30H66BrN2+ B3056218 1,6-Hexanediaminium, N,N,N,N',N',N'-hexabutyl-, dibromide CAS No. 69696-98-6

1,6-Hexanediaminium, N,N,N,N',N',N'-hexabutyl-, dibromide

Cat. No.: B3056218
CAS No.: 69696-98-6
M. Wt: 534.8 g/mol
InChI Key: JUKNWKSIJWMJBG-UHFFFAOYSA-M
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Description

1,6-Hexanediaminium, N,N,N,N’,N’,N’-hexabutyl-, dibromide is a quaternary ammonium compound with the molecular formula C30H66Br2N2. It is known for its surfactant properties and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Hexanediaminium, N,N,N,N’,N’,N’-hexabutyl-, dibromide typically involves the reaction of 1,6-hexanediamine with butyl bromide under controlled conditions. The reaction proceeds through a nucleophilic substitution mechanism where the amine groups of 1,6-hexanediamine react with butyl bromide to form the quaternary ammonium salt.

Industrial Production Methods

Industrial production of this compound involves large-scale reactions in cGMP (current Good Manufacturing Practice) synthesis workshops. The process includes stringent quality control measures to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1,6-Hexanediaminium, N,N,N,N’,N’,N’-hexabutyl-, dibromide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of bromide ions.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and conditions typically involve solvents like ethanol or methanol.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with alkyl halides can yield various substituted ammonium salts .

Scientific Research Applications

1,6-Hexanediaminium, N,N,N,N’,N’,N’-hexabutyl-, dibromide has several scientific research applications:

    Chemistry: Used as a surfactant in various chemical reactions and processes.

    Biology: Employed in studies involving cell membrane interactions due to its surfactant properties.

    Medicine: Investigated for potential use in drug delivery systems.

    Industry: Utilized in the production of detergents and other cleaning agents

Mechanism of Action

The mechanism of action of 1,6-Hexanediaminium, N,N,N,N’,N’,N’-hexabutyl-, dibromide involves its interaction with cell membranes. The compound disrupts the lipid bilayer of cell membranes, leading to increased permeability and potential cell lysis. This property makes it useful as a surfactant and in antimicrobial applications .

Comparison with Similar Compounds

Similar Compounds

    1,6-Hexanediamine, N,N,N’,N’-tetramethyl-: Similar in structure but with different alkyl groups.

    N,N’-Didodecyl-N,N,N’,N’-tetramethyl-1,6-hexanediaminium dibromide: Another quaternary ammonium compound with longer alkyl chains.

Uniqueness

1,6-Hexanediaminium, N,N,N,N’,N’,N’-hexabutyl-, dibromide is unique due to its specific alkyl chain length and the presence of bromide ions, which confer distinct surfactant properties and reactivity compared to other similar compounds.

Properties

CAS No.

69696-98-6

Molecular Formula

C30H66BrN2+

Molecular Weight

534.8 g/mol

IUPAC Name

tributyl-[6-(tributylazaniumyl)hexyl]azanium;bromide

InChI

InChI=1S/C30H66N2.BrH/c1-7-13-23-31(24-14-8-2,25-15-9-3)29-21-19-20-22-30-32(26-16-10-4,27-17-11-5)28-18-12-6;/h7-30H2,1-6H3;1H/q+2;/p-1

InChI Key

JUKNWKSIJWMJBG-UHFFFAOYSA-M

SMILES

CCCC[N+](CCCC)(CCCC)CCCCCC[N+](CCCC)(CCCC)CCCC.[Br-].[Br-]

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCCCC[N+](CCCC)(CCCC)CCCC.[Br-]

69696-98-6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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